![molecular formula C16H15N3O2S B2574264 2-[(1H-Indol-3-yl)formamido]-N-[(Thiophen-2-yl)methyl]acetamid CAS No. 1226453-57-1](/img/structure/B2574264.png)
2-[(1H-Indol-3-yl)formamido]-N-[(Thiophen-2-yl)methyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is a compound that features an indole ring and a thiophene ring, connected through an acetamide linkage The indole ring is a common structural motif in many biologically active compounds, while the thiophene ring is known for its electron-rich properties
Wissenschaftliche Forschungsanwendungen
2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The indole nucleus in this compound is known to bind with high affinity to multiple receptors, which can lead to various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors.
Cellular Effects
2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives are known to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, this compound can influence the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular function and health.
Molecular Mechanism
The molecular mechanism of action of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The indole nucleus allows for strong binding interactions with enzyme active sites, leading to changes in enzyme activity and subsequent biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term studies in vitro and in vivo are essential to understand the temporal dynamics of this compound’s effects.
Dosage Effects in Animal Models
The effects of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The indole nucleus can undergo various metabolic transformations, including hydroxylation and conjugation reactions, which can affect the compound’s activity and bioavailability . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, where it exerts its biological effects . The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide typically involves the formation of an amide bond between an indole derivative and a thiophene derivative. One common method involves the reaction of 1H-indole-3-carboxylic acid with thiophene-2-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1H-indol-3-yl)acetamido]-N-[(thiophen-2-yl)methyl]acetamide
- 2-[(1H-indol-3-yl)formamido]-N-[(furan-2-yl)methyl]acetamide
- 2-[(1H-indol-3-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide
Uniqueness
2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of the indole and thiophene rings, which confer distinct electronic and biological properties.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-7,9,17H,8,10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHZYIXFPTOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
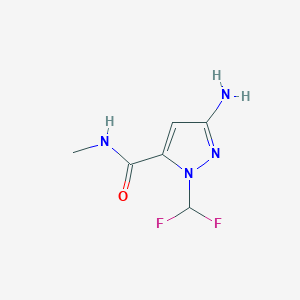
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)
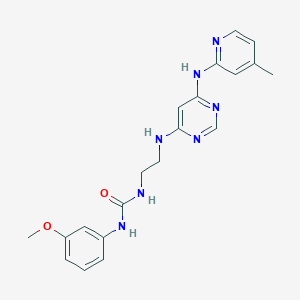

![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)
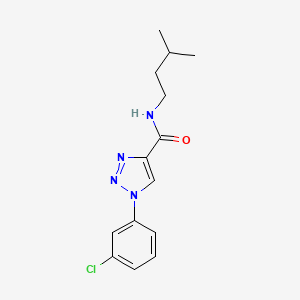
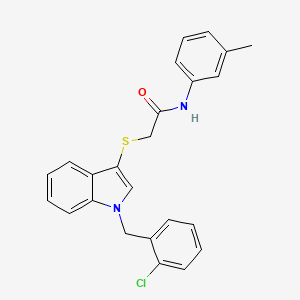

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)

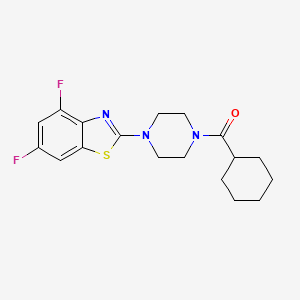
![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574204.png)
